Product packaging for 3-Propoxy-5-(trifluoromethyl)aniline(Cat. No.:)

3-Propoxy-5-(trifluoromethyl)aniline

Cat. No.: B12085902
M. Wt: 219.20 g/mol
InChI Key: BOTIMGBOPORRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Trifluoromethyl Moiety in Organic Compounds for Research

The trifluoromethyl (CF₃) group is a cornerstone in contemporary medicinal and materials chemistry due to its profound impact on molecular properties. mdpi.com Its strong electron-withdrawing nature, a result of the high electronegativity of fluorine atoms, significantly alters the electronic environment of the molecule it is attached to. This electronic perturbation can enhance binding affinities to biological targets through improved hydrogen bonding and electrostatic interactions.

One of the most valued characteristics of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can lead to an extended half-life of drug candidates in biological systems. Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can facilitate its transport across biological membranes. mdpi.com This strategic introduction of a CF₃ group is a common tactic to optimize the pharmacokinetic profiles of bioactive molecules. mdpi.com The steric bulk of the trifluoromethyl group, while not excessively large, can also play a crucial role in dictating the conformation of a molecule and its interaction with target proteins.

Overview of Aniline (B41778) Derivatives in Chemical Synthesis and Materials Science

Aniline and its derivatives are fundamental precursors in a vast array of chemical transformations and industrial processes. chemicalbook.com As primary aromatic amines, they are highly versatile building blocks for the synthesis of a wide range of organic compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. mdpi.com The amino group (-NH₂) on the aniline ring is a key reactive site, readily participating in reactions such as diazotization, acylation, alkylation, and sulfonation. mdpi.comnih.gov

Diazotization of anilines, for instance, yields diazonium salts, which are pivotal intermediates for introducing a variety of functional groups onto the aromatic ring through Sandmeyer and related reactions. nih.gov In materials science, aniline derivatives are crucial monomers for the production of polyaniline and its copolymers, which are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The ability to tune the electronic and physical properties of these materials by modifying the substituents on the aniline ring makes them a subject of ongoing research. nbinno.com

Research Context of 3-Propoxy-5-(trifluoromethyl)aniline within its Class

While specific research findings on this compound are not extensively documented in publicly available literature, its structural features place it firmly within a class of compounds utilized as valuable synthetic intermediates. The presence of the propoxy group, the trifluoromethyl group, and the aniline amino group provides three distinct points for chemical modification, making it a versatile building block.

Analogous compounds, such as 3-Methoxy-5-(trifluoromethyl)aniline and 3-Chloro-5-(trifluoromethyl)aniline, are recognized for their role as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. nbinno.comgeorganics.sk For instance, trifluoromethyl-substituted anilines are key components in the synthesis of certain kinase inhibitors and other biologically active molecules. The propoxy group in this compound, compared to a methoxy (B1213986) or chloro group, can impart different solubility and lipophilicity characteristics to the final products, potentially influencing their pharmacokinetic and pharmacodynamic properties. Researchers would likely utilize this compound in multi-step synthetic sequences, taking advantage of the reactivity of the amino group for amide bond formation, N-alkylation, or diazotization, while the aromatic ring can participate in various cross-coupling reactions.

The following tables provide physicochemical and spectral data for closely related analogs of this compound, offering a reference point for its expected properties.

Physicochemical Properties of this compound Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Methoxy-5-(trifluoromethyl)aniline349-55-3C₈H₈F₃NO191.1550 - 52-
3-Chloro-5-(trifluoromethyl)aniline69411-05-8C₇H₅ClF₃N195.5779 - 82218.2
3,5-Bis(trifluoromethyl)aniline (B1329491)328-74-5C₈H₅F₆N229.12-85 (at 15 mmHg)
3-(Trifluoromethyl)aniline (B124266)98-16-8C₇H₆F₃N161.126188

Data sourced from references nbinno.comgeorganics.sknih.govchemicalbook.com

Spectral Data of 3-(Trifluoromethyl)aniline (CAS: 98-16-8)

Spectral Data TypeKey Features
¹H NMR Signals for aromatic protons are expected in the range of δ 6.5–7.5 ppm.
¹³C NMR The trifluoromethyl carbon typically appears as a quartet in the range of δ 120–125 ppm with a coupling constant (J) of approximately 270 Hz.
IR Spectroscopy Characteristic peaks are expected around 3400 cm⁻¹ for the N-H stretch of the amine, and in the 1100–1200 cm⁻¹ region for the C-F stretches of the trifluoromethyl group.
Mass Spectrometry (GC-MS) The molecular ion peak [M]⁺ is observed at m/z 161.

Data sourced from references nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3NO B12085902 3-Propoxy-5-(trifluoromethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-propoxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H12F3NO/c1-2-3-15-9-5-7(10(11,12)13)4-8(14)6-9/h4-6H,2-3,14H2,1H3

InChI Key

BOTIMGBOPORRAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Propoxy 5 Trifluoromethyl Aniline and Analogues

Strategies for Introducing Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. nih.gov A variety of methods for its introduction onto an aromatic ring have been developed.

Direct C-H trifluoromethylation is an atom-economical and increasingly favored method for synthesizing trifluoromethylated arenes. researchgate.net This approach avoids the need for pre-functionalized substrates, such as aryl halides or organometallic reagents. nih.gov

Recent advancements have focused on transition metal-catalyzed reactions. For instance, an iron-catalyzed, picolinamide-assisted ortho-C-H trifluoromethylation of anilines has been developed. rsc.org This method utilizes ultraviolet irradiation and employs acetone (B3395972) as a low-cost radical initiator to generate CF3 radicals from Langlois' reagent. rsc.org The reaction is oxidant-free and tolerates a broad range of substrates. rsc.org

Silver-catalyzed ortho-C-H trifluoromethylation of anilines represents another significant development. researchgate.net This method uses (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as the trifluoromethyl source, in conjunction with an oxidant like PhI(OAc)2 and a base such as Na2CO3. researchgate.net The reaction proceeds under mild conditions and is compatible with various functional groups, including nitro, carbonyl, and halogens, providing good yields. researchgate.net

A summary of representative C-H trifluoromethylation reactions is presented below.

CatalystCF3 SourceKey Features
Iron (Fe)Langlois' reagentPicolinamide-assisted, photoinduced, oxidant-free. rsc.org
Silver (Ag)TMSCF3Mild conditions, broad functional group tolerance. researchgate.net

The trifluoromethoxy (-OCF3) group, often referred to as a "superhalogen," is highly sought after in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability. nih.govacs.org The synthesis of trifluoromethoxylated aromatic compounds, however, presents significant challenges. nih.gov

A user-friendly protocol for the ortho-trifluoromethoxylation of aniline (B41778) derivatives has been established. nih.gov This method involves the reaction of an N-aryl-N-hydroxyacetamide with Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a catalytic amount of cesium carbonate. nih.gov The resulting intermediate undergoes a thermal rearrangement to yield the ortho-trifluoromethoxylated aniline derivative. nih.gov This procedure is noted for its generality and applicability to a wide range of aniline precursors. nih.gov

Radical-based approaches are also emerging. While direct radical trifluoromethoxylation of anilines is a developing area, the principles can be inferred from related transformations. For example, the radical α-trifluoromethoxylation of ketones has been achieved using visible-light photoredox catalysis. acs.org This process involves the generation of an OCF3 radical which is then intercepted by a suitable substrate. acs.org The development of analogous radical reactions for anilines is an active area of research.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of aryl-CF3 bonds. nih.govd-nb.info These methods typically involve the reaction of an aryl halide or sulfonate with a trifluoromethylating agent. beilstein-journals.org

Palladium-catalyzed reactions have been particularly well-studied. The Buchwald group reported the first Pd-catalyzed trifluoromethylation of aryl chlorides using (trifluoromethyl)triethylsilane (TESCF3) as the CF3 source. beilstein-journals.org The success of this transformation relies on the use of sterically hindered phosphine (B1218219) ligands, such as BrettPhos, which facilitate the crucial reductive elimination step from the palladium center. beilstein-journals.org A proposed catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the CF3 source and subsequent reductive elimination to form the aryl-CF3 bond and regenerate the Pd(0) catalyst. nih.govd-nb.info

Copper-catalyzed trifluoromethylation of aryl iodides has also been reported, using TMSCF3 as the trifluoromethyl source and 1,10-phenanthroline (B135089) as a supporting ligand. d-nb.info These reactions provide an alternative to palladium-based systems. d-nb.info

A general overview of these catalytic systems is provided in the table below.

MetalSubstrate (Ar-X)CF3 SourceLigand Example
Palladium (Pd)Aryl ChlorideTESCF3BrettPhos beilstein-journals.org
Copper (Cu)Aryl IodideTMSCF31,10-phenanthroline d-nb.info

Fluoroalkylation encompasses the introduction of a fluoroalkyl group, such as -CF3, onto a molecule. nih.gov These techniques are vital for the synthesis of fluorinated compounds. numberanalytics.com While direct trifluoromethylation is a primary focus, broader fluoroalkylation strategies offer additional synthetic routes.

One approach involves the use of trifluorodiazoethane (CF3CHN2), which can be generated from trifluoroethylamine hydrochloride. nih.gov This reagent has been used for the N-trifluoroethylation of anilines in reactions catalyzed by iron porphyrin complexes. nih.gov This method proceeds via a one-pot cascade of diazotization and N-H insertion. nih.gov

Another strategy is the nucleophilic trifluoromethylation of imines, which are derivatives of anilines. organic-chemistry.org Reagents like Ruppert's reagent (Me3SiCF3) can effectively transfer a CF3 group to the imine carbon, which upon hydrolysis can lead to α-trifluoromethyl amines. organic-chemistry.org

The development of methods for monofluoroalkylation, the introduction of a -CH2F group, also contributes to the broader field of fluoroalkylation and can provide valuable structural analogues. nih.gov These reactions are often catalyzed by transition metals and represent an inherently convergent way to build molecular complexity. nih.gov

Synthetic Routes for Propoxy and Ether Moieties

The synthesis of the propoxy group on the aniline ring is typically achieved through etherification of a corresponding aminophenol precursor.

The Williamson ether synthesis and related nucleophilic alkylation reactions are standard methods for forming ether linkages. In the context of synthesizing 3-Propoxy-5-(trifluoromethyl)aniline, this would involve the O-alkylation of a 3-amino-5-(trifluoromethyl)phenol (B2728932) precursor.

A significant challenge in the alkylation of aminophenols is achieving selectivity between the nucleophilic amino (-NH2) and hydroxyl (-OH) groups. quora.com The amino group is generally a better nucleophile than the phenolic hydroxyl group. quora.com Therefore, to achieve selective O-alkylation, the amino group often requires protection. researchgate.net

A common and efficient strategy involves the protection of the amino group by forming an imine with an aldehyde, such as benzaldehyde (B42025). researchgate.netumich.edu The reaction of an aminophenol with benzaldehyde in a solvent like methanol (B129727) readily forms the corresponding N-benzylideneaminophenol. umich.edu With the amino group protected, the phenolic hydroxyl group can be deprotonated with a base (e.g., potassium carbonate) and subsequently alkylated with an alkyl halide (e.g., 1-bromopropane) to form the desired ether. researchgate.net The final step is the hydrolysis of the imine protecting group, typically under acidic conditions, to regenerate the free amino group and yield the O-alkylated aminophenol. researchgate.netumich.edu

Alternatively, direct alkylation of aminophenols can sometimes be controlled by the choice of reagents and reaction conditions, though this often leads to mixtures of N- and O-alkylated products. google.com

The selective N-alkylation of aminophenols can also be achieved. This is typically done via reductive amination, which involves the condensation of the aminophenol with an aldehyde followed by reduction of the resulting imine with a reducing agent like sodium borohydride (B1222165) in a one-pot reaction. researchgate.netumich.edu

Precursor Preparation and Derivatization

The successful synthesis of this compound hinges on the strategic preparation and derivatization of key precursors. A common approach begins with a commercially available, appropriately substituted benzene (B151609) ring, which is then sequentially functionalized. For instance, starting materials like 3-(trifluoromethyl)aniline (B124266) or 1-nitro-3-(trifluoromethyl)benzene serve as foundational scaffolds. sigmaaldrich.comnist.gov

A plausible synthetic route could commence with 1-bromo-3,5-dinitrobenzene (B94040) or a similar doubly activated precursor. The preparation of such precursors often involves nitration and halogenation of a starting aromatic compound. For example, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) proceeds from 1,3,5-tris(trifluoromethyl)benzene, which is first iodinated and then subjected to amination. researchgate.net Similarly, the synthesis of ortho-trifluoromethoxylated aniline derivatives involves the reduction of a nitrobenzoate precursor, followed by protection and subsequent trifluoromethoxylation. nih.govjove.comnih.gov

Derivatization to introduce the propoxy group typically involves a nucleophilic aromatic substitution (SNAr) reaction. A precursor with a good leaving group, such as a halogen (e.g., fluorine or chlorine), positioned meta to the trifluoromethyl group and activated by another electron-withdrawing group like a nitro group, is ideal. For example, a compound like 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (B42245) could be reacted with sodium propoxide in a suitable solvent. The synthesis of N-substituted nitroanilines from 1-fluoro-2-nitrobenzene (B31998) demonstrates the feasibility of this type of nucleophilic substitution. mdpi.com

Another strategy involves the derivatization of a phenol (B47542). If a 3-hydroxy-5-(trifluoromethyl)aniline precursor were available, etherification via a Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane) in the presence of a base would install the propoxy group.

The table below outlines potential precursors and the reactions needed for their derivatization toward the target structure.

PrecursorDerivatization StepReagents & ConditionsResulting Intermediate
1-fluoro-3-nitro-5-(trifluoromethyl)benzeneNucleophilic Aromatic SubstitutionSodium propoxide, Propanol1-nitro-3-propoxy-5-(trifluoromethyl)benzene
1-bromo-3-nitro-5-(trifluoromethyl)benzene sigmaaldrich.comNucleophilic Aromatic SubstitutionSodium propoxide, Cu catalyst1-nitro-3-propoxy-5-(trifluoromethyl)benzene
3-Amino-5-bromobenzotrifluorideEtherification (Ullmann Condensation)Propanol, Cu catalyst, BaseThis compound
3-Hydroxy-5-(trifluoromethyl)anilineWilliamson Ether Synthesis1-Bromopropane, K₂CO₃, AcetoneThis compound

Multi-Step Synthesis Pathways for Substituted Anilines

The construction of polysubstituted anilines requires careful planning of the reaction sequence to ensure correct regiochemistry. The directing effects of the substituents—the electron-withdrawing trifluoromethyl group and the electron-donating propoxy and amino groups—are the primary consideration.

The order in which functional groups are introduced is paramount. The trifluoromethyl group is a moderate deactivator and a meta-director for electrophilic aromatic substitution. Conversely, the amino group is a strong activator and an ortho-, para-director, while the propoxy group is also an activating ortho-, para-director.

A logical synthetic pathway would introduce the meta-directing trifluoromethyl group first, followed by the introduction of other substituents. A common and effective strategy for synthesizing meta-substituted anilines involves the nitration of a substituted benzene, followed by the reduction of the nitro group. nih.gov

Illustrative Synthetic Pathway:

Nitration: Start with 1-bromo-3-(trifluoromethyl)benzene. Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would likely place the nitro group at the 5-position, directed by the trifluoromethyl group and influenced by the bromine, yielding 1-bromo-5-nitro-3-(trifluoromethyl)benzene.

Propoxylation: The bromine atom can then be substituted with a propoxy group via a nucleophilic substitution reaction, such as a copper-catalyzed Ullmann condensation with sodium propoxide. This yields the key intermediate, 1-nitro-3-propoxy-5-(trifluoromethyl)benzene.

Reduction: The final step is the reduction of the nitro group to an amine, yielding the target molecule, this compound.

Alternative strategies might involve skeletal editing, where a pyridine (B92270) ring is converted into a meta-substituted aniline, offering a novel disconnection approach for complex substitution patterns. researchgate.netnih.govscilit.com Furthermore, sequential C-H functionalization using ruthenium catalysis allows for controlled meta and ortho functionalization in a one-pot fashion, showcasing advanced methods for building molecular complexity. acs.org

The reduction of an aromatic nitro group to an amine is a fundamental and crucial transformation in the synthesis of anilines. acs.org This step is typically the final one in the sequence for preparing this compound from its nitro precursor. A variety of reduction methods are available, ranging from classical stoichiometric reagents to modern catalytic systems. nih.govnih.govmdpi.com

Classical methods often employ metals in acidic media. Common systems include:

Iron and Hydrochloric Acid (Fe/HCl): A widely used, inexpensive, and effective method.

Tin and Hydrochloric Acid (Sn/HCl): Another traditional method, though tin salts can be more difficult to remove from the product.

Zinc and Acetic Acid (Zn/CH₃COOH): A milder alternative to strong mineral acids.

Catalytic hydrogenation is a cleaner and often more efficient alternative. This method involves hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C): A highly effective and common catalyst for this transformation. mdpi.com

Platinum on Carbon (Pt/C): Also used, sometimes offering different selectivity.

Rhodium on Carbon (Rh/C): Can be used, as demonstrated in the reduction of methyl 4-nitrobenzoate. nih.gov

The following table summarizes various reduction systems for the conversion of nitroarenes to anilines.

Reduction SystemConditionsAdvantagesDisadvantages
Fe/HClReflux in ethanol/waterInexpensive, reliableStoichiometric iron waste
SnCl₂·2H₂OEthanol, refluxWorks well for various substratesTin waste can be problematic
Catalytic Hydrogenation (H₂/Pd-C)H₂ gas (1-4 bar), Ethanol/MethanolHigh yield, clean reactionRequires H₂ gas handling, catalyst cost
Hydrazine (B178648) Hydrate/Rh-C nih.govAnhydrous THF, 0 °CAvoids high-pressure H₂Hydrazine is toxic
Sodium Borohydride (NaBH₄) / CatalystVarious catalytic systemsMilder than H₂, easy to handleCan have selectivity issues

Green Chemistry Principles in the Synthesis of Trifluoromethyl Anilines

The growing emphasis on sustainable manufacturing has driven the adoption of green chemistry principles in the synthesis of fluorinated compounds. nih.gov Key goals include reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing renewable feedstocks and catalysts. google.com

Eliminating volatile organic solvents is a core tenet of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simpler workups, and reduced environmental impact. Several synthetic methods for anilines and their derivatives have been adapted to run without solvents.

For instance, the synthesis of aniline-based triarylmethanes has been achieved under solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst. rsc.orgnih.gov Ionic liquids are non-volatile and can often be recycled, making them a greener alternative to traditional solvents. Similarly, a patented process for preparing 2,6-dichloro-4-trifluoromethyl aniline describes a halogenation step that proceeds without any solvent. google.comgoogle.com These examples highlight a clear trend toward minimizing solvent use in industrial and laboratory synthesis.

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while minimizing waste. The development of novel catalysts for synthesizing trifluoromethyl anilines is an active area of research.

Sustainable Catalyst Types:

Photocatalysts: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. acs.org Photoinduced methods have been developed for the difluoroalkylation of anilines, sometimes proceeding through an electron donor-acceptor (EDA) complex that negates the need for an external photocatalyst. nih.gov

Metal-Free Catalysts: The development of reactions that proceed without transition metal catalysts is highly desirable to avoid cost and toxicity issues associated with heavy metals. Catalyst-free fluorination of aniline derivatives has been reported, showcasing a more sustainable approach. researchgate.net

Recyclable Catalysts: Heterogeneous catalysts, such as metals supported on carbon or alumina, are advantageous because they can be easily separated from the reaction mixture and reused. Brønsted acidic ionic liquids used in solvent-free syntheses are also often recyclable. rsc.org

Biocatalysts: While less common for this specific transformation, the use of enzymes for industrial synthesis is a growing field. Biocatalysis offers high selectivity under mild, aqueous conditions.

The table below showcases examples of catalytic systems aligned with green chemistry principles.

Catalytic SystemReaction TypeGreen FeaturesReference
Brønsted Acidic Ionic LiquidFriedel-Crafts ReactionSolvent-free, recyclable catalyst rsc.orgnih.gov
Visible-light OrganophotocatalystDifluoroalkylationMetal-free, mild conditions nih.gov
Silver (Ag) CatalystCyclization/FluorinationOne-pot synthesis, high efficiency nih.gov
Lewis Acid in HFIPTrifluoromethylationWater is the only byproduct acs.org

Synthesis of Key Intermediates for this compound and Related Structures

The efficient synthesis of this compound relies heavily on the strategic preparation of key precursor molecules. These intermediates provide the foundational scaffold of the aniline ring substituted with a trifluoromethyl group, upon which the desired propoxy group can be installed. Research into the synthesis of analogous structures reveals that halogenated and hydroxylated trifluoromethylanilines are the most critical intermediates in these synthetic pathways.

The primary synthetic routes often commence with commercially available and simpler trifluoromethyl-substituted anilines. These starting materials undergo a series of reactions, including halogenation, N-alkylation, and functional group interconversion, to yield the immediate precursors for the final product.

Synthesis of Halogenated Intermediates

Halogenated trifluoromethylanilines, such as 3-bromo- (B131339) or 3-chloro-5-(trifluoromethyl)aniline, are versatile intermediates. The halogen atom serves as a handle for subsequent functionalization, such as the introduction of a hydroxyl group necessary for forming the propoxy ether linkage.

A common strategy involves the direct halogenation of a suitable aniline derivative. For instance, a method for the selective bromination of an N-alkylated trifluoromethylaniline has been detailed. In a procedure for a related compound, 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, the starting material N,N-dimethyl-3-(trifluoromethyl)aniline is treated with a mild brominating agent, 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one, in dichloromethane (B109758) at low temperatures. orgsyn.org This approach offers high yield and avoids the polybromination that can occur with harsher reagents like elemental bromine. orgsyn.org The reaction proceeds by adding the brominating agent portion-wise to a cooled solution of the aniline, followed by a workup to remove the 2,4,6-tribromophenol (B41969) byproduct. orgsyn.org

The synthesis of the brominating agent itself starts from 2,4,6-tribromophenol, which is treated with bromine in acetic acid. orgsyn.org This highlights a multi-step process often required to prepare specialized reagents for the synthesis of complex molecules.

Synthesis of N-Alkylated Analogues

For the synthesis of N-alkylated analogues, such as N-propyl-3-bromo-5-(trifluoromethyl)aniline, reductive amination is a highly effective method. This process involves reacting the parent aniline, 3-Bromo-5-(trifluoromethyl)aniline (B1272211), with an aldehyde, in this case, propionaldehyde. The reaction is carried out in the presence of a reducing agent, which reduces the initially formed Schiff base intermediate to the secondary amine. This method is advantageous as it typically prevents over-alkylation, leading to good yields of the desired mono-propylated product. The mechanism for similar reductive alkylations has been shown to proceed through an unstable N-alpha-hydroxyethylaniline derivative and a Schiff base stage before the final hydrogenated product is formed. nih.gov

The table below summarizes a hypothetical, yet standard, reaction for the N-propylation of 3-Bromo-5-(trifluoromethyl)aniline based on analogous reactions.

Table 1: Reductive Amination for N-Propylation of 3-Bromo-5-(trifluoromethyl)aniline

ParameterDetails
Starting Material 3-Bromo-5-(trifluoromethyl)aniline
Reagent Propionaldehyde
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 25–40°C
Yield ~70–85% (Hypothetical)

General Pathways to Core Aniline Structures

More complex synthetic routes to build the core trifluoromethyl aniline structure often begin with simpler aromatic compounds. These multi-step syntheses can involve:

Nitration: Introduction of a nitro group onto an aromatic ring using a mixture of concentrated nitric and sulfuric acids.

Amine Protection: The aniline's amino group is often protected, commonly via acetylation with acetic anhydride, before proceeding with further reactions like nitration.

Reduction: The nitro group is subsequently reduced to an amino group to form the aniline. A variety of reducing agents can be employed, with a common method being catalytic hydrogenation using reagents like rhodium on carbon (Rh/C) with hydrazine monohydrate. nih.govjove.comscispace.com

A representative sequence for a related compound involves the reduction of a nitrobenzoate to form a hydroxyamino derivative, which is then protected with an acetyl group. nih.govjove.com This protected intermediate can then undergo further transformations. nih.govjove.com

The table below outlines the general conditions for the reduction of a nitroaromatic precursor, a fundamental step in the synthesis of many aniline intermediates. nih.govjove.comscispace.com

Table 2: Typical Conditions for Nitro Group Reduction

ParameterDetails
Substrate Substituted Nitrobenzoate
Catalyst 5% Rhodium on Carbon (Rh/C)
Reducing Agent Hydrazine monohydrate
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Atmosphere Nitrogen

These foundational methods allow for the construction of a variety of substituted trifluoromethyl anilines, which are the essential building blocks for the synthesis of this compound and its analogues. The conversion of a halogenated intermediate like 3-bromo-5-(trifluoromethyl)aniline to the key 3-hydroxy-5-(trifluoromethyl)aniline intermediate is a plausible subsequent step, typically achieved through nucleophilic aromatic substitution, paving the way for the final propoxylation step.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Amine Functionality in Substituted Anilines

The amine group is a primary determinant of the reactivity of aniline (B41778) and its derivatives. Its nucleophilic nature and basicity are significantly modulated by the electronic effects of other substituents on the aromatic ring.

The nucleophilicity of the aniline nitrogen is influenced by the substituents on the ring. In 3-Propoxy-5-(trifluoromethyl)aniline, the propoxy group (-OPr) is an electron-donating group (EDG) through resonance, which increases the electron density on the ring and, to some extent, the availability of the nitrogen lone pair. Conversely, the trifluoromethyl group (-CF3) is a strong electron-withdrawing group (EWG) due to its powerful inductive effect, which decreases the electron density of the ring and the nucleophilicity of the amine. masterorganicchemistry.com The net effect on the reaction rate of nucleophilic substitutions will depend on the balance of these opposing influences. Generally, the presence of strong EWGs tends to decrease the reactivity of anilines in such reactions compared to unsubstituted aniline. A variety of reagents can be used for the synthesis of amides from anilines, highlighting the versatility of this transformation. organic-chemistry.orgorganic-chemistry.org

Anilines are weak bases that react with strong acids to form anilinium salts. The basicity of a substituted aniline is highly dependent on the electronic nature of its substituents. scribd.com Electron-donating groups increase basicity by stabilizing the positive charge that develops on the nitrogen in the anilinium ion, while electron-withdrawing groups decrease basicity by destabilizing this charge and reducing the availability of the nitrogen's lone pair for protonation. mdpi.com

In this compound, the propoxy group at the meta position exerts an electron-donating resonance effect and a weaker electron-withdrawing inductive effect. The trifluoromethyl group, also at a meta position relative to the amine, exerts a strong electron-withdrawing inductive effect. masterorganicchemistry.com This strong deactivating group significantly reduces the basicity of the amine. Consequently, this compound is expected to be a significantly weaker base than aniline itself. The position of the substituents is crucial; the effect of an EWG is generally more pronounced at the para and ortho positions than at the meta position. tsijournals.com

The basicity is quantified by the pKa of the conjugate acid (anilinium ion). A lower pKa value indicates a weaker base.

Table 1: Experimental pKa values for the conjugate acids of various substituted anilines, illustrating the electronic effects of different substituents.

Note: The pKa value for this compound is not readily available in the literature and is predicted based on the effects of similar substituents. Data sourced from multiple references. scribd.commdpi.comtsijournals.com
Substituent (Position)pKa of Conjugate Acid
None (Aniline)4.58
p-NO21.02
m-NO22.50
p-Cl3.98
m-Cl3.34
p-OCH35.29
m-OCH34.20
p-CH35.12
m-CH34.69

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and its profound electronic influence on the aromatic ring.

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally resistant to chemical transformation. However, under specific catalytic conditions, the Ar-CF3 group can undergo reduction. A notable pathway is the selective catalytic reduction of a single C-F bond to yield a difluoromethyl group (Ar-CF2H). rsc.org This transformation allows for the diversification of trifluoromethyl arenes. rsc.org Further reduction to a methyl group (Ar-CH3) can also occur, though mechanistic studies suggest that the pathways for mono-reduction and full reduction are distinct. rsc.org The enantioselective reduction of trifluoromethyl ketoimines to the corresponding chiral amines has also been achieved using organocatalysis with trichlorosilane, which is a valuable method for synthesizing chiral fluorinated molecules. rsc.org

Substituents on a benzene (B151609) ring direct the position of subsequent electrophilic aromatic substitution (EAS) reactions and affect the reaction rate. chemistry.coach This is governed by the interplay of inductive and resonance effects. chemistry.coachstackexchange.com

Propoxy Group (-OPr): The oxygen atom's lone pairs can be donated to the aromatic ring via resonance. This effect is strongly activating and directs incoming electrophiles to the ortho and para positions. The inductive effect of the electronegative oxygen is electron-withdrawing but is outweighed by the resonance effect.

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful -I inductive effect). It has no significant resonance effect. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. masterorganicchemistry.com

In this compound, the ring is substituted with a moderately activating group (amine), an activating group (propoxy), and a deactivating group (trifluoromethyl). The powerful activating and ortho-, para-directing amino group will dominate. The propoxy group further activates the positions ortho and para to it. The trifluoromethyl group deactivates the ring, particularly at the positions ortho and para to it. Therefore, for an electrophilic substitution reaction, the incoming electrophile will be directed to the positions that are ortho and para to the strongly activating amino group and ortho to the propoxy group. The most likely positions for substitution would be C2, C4, and C6. Steric hindrance may influence the final product distribution. stackexchange.comlibretexts.org

Mechanisms of C-H Activation and Functionalization

Direct C-H bond activation and functionalization have emerged as powerful strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors. rsc.org For aniline derivatives, transition-metal catalysis is often employed to achieve selective C-H functionalization. rsc.org

The amino group of anilines can act as a directing group, facilitating the regioselective functionalization of C-H bonds, typically at the ortho position. rsc.org This often requires N-protection to prevent N-functionalization and to enhance the directing group's efficacy. However, methods for the direct C-H arylation of unprotected anilines have been developed, where a ligand cooperates in the C-H cleavage step, leading to selective ortho-substitution. rsc.org

Given the substitution pattern of this compound, the potential sites for C-H activation are the C2, C4, and C6 positions. The directing influence of the amine group would strongly favor functionalization at the C2 and C6 positions. It is also possible to achieve para-selective C-H functionalization of aniline derivatives using specific palladium/S,O-ligand catalytic systems, which could potentially lead to functionalization at the C4 position, although this is less common.

Aromatic Ring Functionalization Reactions

The functionalization of the aromatic ring of this compound is heavily influenced by the directing effects of the existing propoxy and trifluoromethyl substituents.

In electrophilic aromatic substitution (EAS), the position of attack by an incoming electrophile is determined by the electronic nature of the substituents on the benzene ring. vaia.comorganicchemistrytutor.com The two substituents on this compound have opposing effects.

Propoxy Group (-OCH2CH2CH3): As an alkoxy group, it is an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com It donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex) when substitution occurs at the ortho and para positions. organicchemistrytutor.com

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing group and is deactivating. vaia.comyoutube.com It pulls electron density from the ring via a powerful inductive effect, making the ring less nucleophilic. vaia.com This deactivation is most pronounced at the ortho and para positions, thus making it a meta-director. vaia.comyoutube.com

The interplay of these two groups on the same ring leads to complex reactivity. The activating propoxy group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating trifluoromethyl group directs to positions 2, 4, and 6 (which are meta to it). Therefore, the directing effects are cooperative, strongly favoring substitution at positions 2, 4, and 6. The most likely positions for electrophilic attack would be C2 and C6, which are ortho to the strongly activating propoxy group and meta to the deactivating trifluoromethyl group. Steric hindrance from the propoxy group might influence the ratio of substitution between the C2 and C6 positions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-O-Propyl (Alkoxy)Electron-Donating (Resonance)ActivatingOrtho, Para
-CF₃ (Trifluoromethyl)Electron-Withdrawing (Inductive)Strongly DeactivatingMeta

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov

Buchwald-Hartwig Amination: The aniline nitrogen of this compound can act as a nucleophile in Pd-catalyzed C-N cross-coupling reactions with aryl halides or triflates. nih.govuwindsor.ca This reaction is a powerful method for synthesizing more complex diaryl or alkyl-aryl amines. The choice of ligand is crucial for achieving high yields, especially with electron-deficient anilines. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can impact the nucleophilicity of the amine, potentially requiring specific catalyst systems. nih.gov

Suzuki-Miyaura Coupling: To participate as the electrophilic partner in a Suzuki-Miyaura reaction, the aromatic ring of this compound would need to be halogenated, for example, to create 3-Bromo-5-(trifluoromethyl)aniline (B1272211) as a precursor which can then be propoxylated, or a halogen could be introduced at the 2, 4, or 6 positions. nih.govbldpharm.com The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology is highly versatile, tolerates a wide range of functional groups, and is widely used for synthesizing biaryl compounds. nih.govnih.gov

Table 2: Potential Palladium-Catalyzed Coupling Reactions
Reaction NameRole of Aniline DerivativeCoupling PartnerBond Formed
Buchwald-Hartwig AminationNucleophile (as the amine)Aryl Halide/TriflateC-N
Suzuki-Miyaura CouplingElectrophile (as an aryl halide derivative)Organoboron CompoundC-C

In multi-step syntheses involving this compound or its derivatives, several side reactions can occur.

In Pd-Catalyzed Couplings: For C-N coupling reactions, the fluoroalkylaniline products can be unstable under conditions of high heat and strong base, which are typical for many cross-coupling protocols. nih.gov This can lead to decomposition or undesired side products. In Suzuki-Miyaura reactions, a common side reaction is the protodeborylation of the organoboron reagent, especially in the presence of a strong base and protic solvents. nih.gov

In Electrophilic Aromatic Substitution: Due to the competing directing effects, regioselectivity can be a challenge. While positions 2 and 6 are electronically favored, small amounts of other isomers might form, complicating purification. Over-reaction (polysubstitution) can also occur if the reaction conditions are not carefully controlled, especially given the activating nature of the propoxy group.

Aniline Reactivity: The aniline group itself can be a source of side reactions. It can be oxidized under certain conditions. In reactions requiring strong bases, the acidic N-H proton can be abstracted, which may interfere with the desired reaction pathway. Therefore, protection of the amine group (e.g., as an amide) is sometimes necessary before carrying out other transformations on the molecule. nih.gov

Structural Modification and Derivative Research

Design and Synthesis of Novel Analogues of 3-Propoxy-5-(trifluoromethyl)aniline

The creation of new molecules from this compound has primarily involved three strategies: altering the alkoxy substituent, changing the positions of the functional groups, and adding new functionalities to the aromatic ring.

The specific placement of the trifluoromethyl and propoxy groups on the aniline (B41778) ring significantly impacts the molecule's electronic and steric properties. The synthesis and analysis of positional isomers are crucial for understanding these structure-property relationships. For example, related isomers like 4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline (B1329136) feature the trifluoromethyl group at the 2-position, which alters the electronic distribution and potential reactivity compared to a 3-position substitution. The synthesis of such isomers often requires distinct starting materials and strategic synthetic pathways to control the regiochemistry of the substitutions. acs.org

To further expand the chemical space and potential applications, researchers have introduced additional functional groups to the aniline scaffold. Halogenation, such as the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline to produce 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, is a common strategy to modify the electronic nature of the ring and provide a site for further chemical reactions. orgsyn.org The incorporation of heterocyclic structures is another important modification. For example, aniline derivatives can be used in the synthesis of complex heterocyclic systems like pyrazoles, which can lead to compounds with potent biological activities. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

A core objective in modifying the this compound structure is to understand how these changes affect its behavior. This involves studying the electronic and steric effects of the substituents.

Steric effects arise from the spatial arrangement of atoms and are nonbonding interactions that influence a molecule's shape (conformation) and reactivity. wikipedia.org Steric hindrance occurs when bulky substituents slow down chemical reactions by physically impeding the approach of reactants. wikipedia.orgfiveable.me In the case of this compound derivatives, the size of the propoxy group and the trifluoromethyl group can create steric hindrance that affects reaction rates and influences the torsional bond angles. wikipedia.org The presence of bulky groups can lead to distortions in molecular geometry, such as increased bond lengths and angles, to relieve the strain from repulsive forces between overlapping electron clouds. numberanalytics.com These steric factors, along with electronic effects, are critical in determining the molecule's preferred conformation and how it interacts with other molecules.

Derivatization for Specialized Research Applications

The distinct structural and electronic features of this compound make it a valuable precursor for the synthesis of a wide array of derivatives for specialized research applications, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive amine group, coupled with the unique substitution on the aromatic ring, allows for a variety of chemical modifications.

One common derivatization strategy involves the reaction of the aniline's amino group. For instance, anilines are frequently used in reductive amination reactions with aldehydes to form secondary amines, a transformation that is robust even with various substituents on the aniline moiety. nih.gov This method could be employed to synthesize a series of N-substituted derivatives of this compound for screening in drug discovery programs.

Another significant application is in the synthesis of amide derivatives. Novel trifluoromethyl pyrimidine (B1678525) derivatives containing an amide moiety have been designed and synthesized, demonstrating a range of biological activities. nih.gov By reacting this compound with appropriate carboxylic acids or their derivatives, a library of amide compounds could be generated for evaluation in antifungal, insecticidal, or anticancer research. nih.gov

Furthermore, anilines bearing trifluoromethyl groups are key building blocks in the creation of more complex heterocyclic structures. For example, 3,5-bis(trifluoromethyl)aniline (B1329491) is a starting material for the synthesis of potent pyrazole (B372694) derivatives that have shown significant activity as growth inhibitors of drug-resistant bacteria. nih.gov This suggests that this compound could similarly be used to create novel pyrazole-based compounds with potential antimicrobial properties. The general synthetic route often involves the reaction of a substituted aniline with a suitable intermediate to construct the heterocyclic ring. nih.gov

The derivatization of this compound is not limited to reactions at the amino group. The aromatic ring itself can be a site for further functionalization, although the positions of substitution will be directed by the existing propoxy and trifluoromethyl groups. The data from such derivatization studies are crucial for understanding structure-activity relationships (SAR) and for optimizing the properties of lead compounds in various research areas.

Table of Research Derivatives and Potential Applications

Derivative ClassSynthetic MethodPotential Research Application
N-Alkyl AnilinesReductive AminationProbing receptor binding pockets
AmidesAcylation with Carboxylic AcidsScreening for antimicrobial or anticancer activity
PyrazolesCyclocondensation ReactionsDevelopment of new antibacterial agents
ThioureasReaction with IsothiocyanatesOrganocatalysis and materials science

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environment of other NMR-active nuclei, such as fluorine-19. For 3-Propoxy-5-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the propoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating propoxy and amino groups.

The protons of the n-propoxy group would appear as three distinct signals in the upfield region:

A triplet for the terminal methyl (CH₃) protons.

A sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

A triplet for the methylene (OCH₂) protons directly attached to the aromatic ring's oxygen atom.

The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their specific splitting patterns and chemical shifts are determined by their positions relative to the three different substituents. A broad singlet corresponding to the amine (NH₂) protons is also expected, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH 6.5 - 7.0 m
Amine NH₂ Variable br s
O-CH₂ (propoxy) ~3.9 t
CH₂ (propoxy) ~1.8 sext
CH₃ (propoxy) ~1.0 t

Note: Predicted values are based on analogous structures. Actual experimental values may vary. t = triplet, sext = sextet, m = multiplet, br s = broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected.

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

Six signals will correspond to the aromatic carbons. The carbons directly bonded to the nitrogen (C-N), oxygen (C-O), and trifluoromethyl group (C-CF₃) will have characteristic chemical shifts. The remaining three aromatic carbons (C-H) will also be distinguishable.

Three signals will represent the carbons of the propoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O 155 - 165
Aromatic C-N 145 - 155
Aromatic C-CF₃ 130 - 140 (q)
Aromatic C-H 100 - 120
CF₃ 120 - 130 (q)
O-CH₂ (propoxy) 65 - 75
CH₂ (propoxy) 20 - 30
CH₃ (propoxy) 10 - 15

Note: Predicted values are based on analogous structures. q = quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the spectrum would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group in this specific electronic environment. It is typically observed as a singlet in a proton-decoupled spectrum.

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between adjacent protons, for instance, within the propoxy chain.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the CH, CH₂, and CH₃ groups.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and provides a characteristic fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The primary amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The strong electron-withdrawing nature of the fluorine atoms results in very intense C-F stretching bands, which are expected in the 1100-1350 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage will show a strong, characteristic C-O stretching band.

Table 3: Predicted FTIR Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine) Asymmetric & Symmetric Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch > 3000 Medium-Weak
C-H (Aliphatic) Stretch < 3000 Medium-Strong
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong
C-F (Trifluoromethyl) Stretch 1100 - 1350 Strong
C-O (Aryl Ether) Stretch 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) Strong

Note: Predicted values are based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. nih.gov For this compound (C₁₀H₁₂F₃NO), HR-MS can distinguish its exact mass from other potential compounds with the same nominal mass. This technique is crucial for confirming the identity of a synthesized compound and for identifying unknown metabolites or impurities. nih.gov The theoretical exact mass can be calculated and compared to the experimental value obtained from an HR-MS instrument, such as an Orbitrap or QqTOF analyzer, with mass errors typically below 5 ppm. nih.gov

ParameterValue
Molecular FormulaC₁₀H₁₂F₃NO
Theoretical Exact Mass219.0871 Da
Expected [M+H]⁺ Ion (ESI)220.0949 Da

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like anilines. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov For this compound, ESI-MS would be expected to show a prominent ion at m/z 220.0949 in positive ion mode. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.gov The use of ESI allows for the direct analysis of the molecular ion, which is fundamental for molecular weight confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. epa.govnih.gov Aniline (B41778) derivatives are frequently analyzed by GC-MS. epa.gov In this technique, the compound is first separated from a mixture by the gas chromatograph before being introduced into the mass spectrometer for ionization and detection. Electron Impact (EI) is a common ionization method used in GC-MS, which causes predictable fragmentation of the molecule.

For this compound, the expected fragmentation pattern would provide structural confirmation. Key fragmentation pathways would likely include:

Loss of the propoxy group: Cleavage of the ether bond.

Loss of an ethyl or propyl radical: Fragmentation within the alkyl chain of the propoxy group.

Formation of a stable trifluoromethylphenyl cation.

Analysis of the related compound 3-(Trifluoromethyl)aniline (B124266) shows a strong molecular ion peak and fragments corresponding to the loss of components from the substituent groups. nih.gov

Ion DescriptionExpected m/zFragmentation Pathway
[M]⁺219Molecular Ion
[M - C₂H₅]⁺190Loss of ethyl radical from the propoxy group
[M - C₃H₇]⁺176Loss of propyl radical from the propoxy group
[C₇H₅F₃N]⁺161Corresponds to the 3-(trifluoromethyl)aniline radical cation after loss of the propoxy chain

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for impurity profiling in pharmaceutical intermediates and active ingredients. It combines the powerful separation capabilities of HPLC or UHPLC with the sensitive and specific detection of mass spectrometry. srce.hr A detailed study on the impurity profiling of the closely related compound 3-Bromo-5-(trifluoromethyl)aniline (B1272211) using an LC-SPE/NMR system coupled with MS provides a strong model for the analysis of this compound. srce.hrresearchgate.net

This approach allows for the separation, isolation, and structural identification of low-level impurities. srce.hr Potential impurities could arise from the synthesis process, including starting material residues, by-products from side reactions (e.g., isomers, over-alkylation), or degradation products. The use of ESI-MS in conjunction with LC enables the detection of these impurities, and their structures can be further elucidated using tandem MS (MS/MS) or high-resolution MS. srce.hrresearchgate.net For instance, in the bromo-analogue, impurities were identified as di-bromo derivatives of 3-(trifluoromethyl)aniline, indicating that similar isomeric or polysubstituted impurities could be expected for the propoxy version. srce.hr

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Analysis

Single-crystal X-ray analysis would provide the definitive solid-state structure of this compound. This analysis would yield a set of crystallographic data, which is typically presented in a standardized table.

Hypothetical Data Table for Single-Crystal X-ray Analysis This table is for illustrative purposes only and does not represent actual data for the compound.

ParameterHypothetical Value
Chemical FormulaC10H12F3NO
Formula Weight219.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1054.3
Z (molecules/unit cell)4

Analysis of Crystal Packing and Supramolecular Interactions

The data from single-crystal X-ray analysis would also reveal how molecules of this compound pack together in the crystal lattice. This involves the study of intermolecular forces, known as supramolecular interactions. For this molecule, one would expect to analyze potential hydrogen bonds involving the amine (-NH₂) group and the propoxy oxygen, as well as possible C-H···F or π-π stacking interactions involving the benzene ring. These interactions govern the stability and physical properties of the solid material.

Conformational Analysis in the Solid State

The crystallographic data would allow for a detailed conformational analysis of the molecule in its solid state. This includes determining the torsion angles of the propoxy chain and the orientation of the trifluoromethyl group relative to the benzene ring. This information is crucial for understanding the molecule's shape and how it might interact with other molecules or biological targets.

Other Spectroscopic and Analytical Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum can provide information about the electronic transitions within the molecule, which are related to the presence of chromophores (light-absorbing groups). For this compound, the benzene ring is the primary chromophore. The positions of the absorption maxima (λmax) can be influenced by the substituents on the ring.

Hypothetical Data Table for UV-Vis Spectroscopy This table is for illustrative purposes only and does not represent actual data for the compound.

Solventλmax 1 (nm)λmax 2 (nm)
Methanol (B129727)210295
Cyclohexane208293

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA provides information about the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the percentage of mass lost at various temperatures. This is important for determining the material's stability under thermal stress.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Studies on molecules structurally similar to 3-Propoxy-5-(trifluoromethyl)aniline, such as other substituted anilines, have demonstrated the utility of DFT methods like B3LYP in providing reliable predictions of molecular properties. researchgate.netresearchgate.net

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium structure. For aniline (B41778) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located.

The structure of this compound is determined by the interplay of its constituent functional groups: the aniline moiety, the electron-donating propoxy group, and the strongly electron-withdrawing trifluoromethyl group. The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups are expected to influence the geometry of the benzene (B151609) ring through electronic and steric effects. The trifluoromethyl (-CF₃) group, being highly electronegative, will significantly impact the electronic distribution and bond parameters of the aromatic ring. nih.gov While specific experimental data for this compound is not available, theoretical calculations for analogous molecules like 2-chloro-5-(trifluoromethyl)aniline and 4-chloro-3-(trifluoromethyl)aniline (B120176) provide a basis for predicting its structural parameters. researchgate.net

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Molecules Note: These are estimated values based on computational studies of similar substituted anilines.

ParameterPredicted ValueDescription
C-N Bond Length~1.40 ÅThe bond connecting the amino group nitrogen to the benzene ring.
C-O Bond Length~1.37 ÅThe bond connecting the propoxy group oxygen to the benzene ring.
C-C (aromatic)~1.39 - 1.41 ÅThe carbon-carbon bonds within the benzene ring.
C-CF₃ Bond Length~1.51 ÅThe bond connecting the trifluoromethyl group to the benzene ring.
C-F Bond Length~1.35 ÅThe carbon-fluorine bonds within the trifluoromethyl group. nih.gov
C-N-H Bond Angle~112°The bond angle within the amino group.
C-O-C Bond Angle~118°The bond angle within the propoxy group.

Vibrational Frequency Computations and Assignments

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net

For this compound, the vibrational spectrum would be complex, with characteristic bands for each functional group.

-NH₂ Group: Symmetric and asymmetric stretching vibrations are expected in the 3400-3500 cm⁻¹ region, with a characteristic scissoring (bending) mode around 1600 cm⁻¹.

-CF₃ Group: Strong C-F stretching vibrations are a hallmark of this group and are typically observed in the 1100-1300 cm⁻¹ range.

Propoxy Group: C-H stretching vibrations from the propyl chain will appear around 2800-3000 cm⁻¹. Asymmetric and symmetric C-O-C stretching vibrations are expected near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The presence of these may lead to spectral overlap with C-F vibrations.

Aromatic Ring: C-H stretching vibrations typically occur above 3000 cm⁻¹. C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region.

Computational studies on similar molecules like 4-chloro-3-(trifluoromethyl)aniline have successfully used DFT to assign these vibrational modes, demonstrating the reliability of this approach. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: Based on typical frequency ranges and DFT studies on related compounds. researchgate.net

Frequency Range (cm⁻¹)AssignmentFunctional Group
3400-3500N-H Asymmetric & Symmetric StretchAmino (-NH₂)
3000-3100Aromatic C-H StretchBenzene Ring
2850-2970Aliphatic C-H StretchPropoxy (-OCH₂CH₂CH₃)
~1600N-H Scissoring (Bending)Amino (-NH₂)
1450-1600C=C Aromatic Ring StretchBenzene Ring
1100-1300C-F StretchTrifluoromethyl (-CF₃)
~1250C-O-C Asymmetric StretchPropoxy (-OCH₂CH₂CH₃)

Analysis of Hyperconjugative Interactions

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital. Natural Bond Orbital (NBO) analysis is a computational technique used to study these charge transfer interactions within a molecule.

In this compound, several key hyperconjugative interactions are expected:

Delocalization of the nitrogen lone pair (n(N)) into the anti-bonding π* orbitals of the benzene ring (n(N) → π*). This interaction is characteristic of anilines and contributes to the electron-donating nature of the amino group.

Delocalization of the oxygen lone pairs (n(O)) of the propoxy group into the ring's π* orbitals (n(O) → π*), which also activates the ring.

The strongly electron-withdrawing -CF₃ group induces significant delocalization from the ring's π orbitals into the anti-bonding C-F orbitals (π → σ*), contributing to molecular stability. researchgate.net

Electronic Properties and Reactivity Prediction

DFT calculations are widely used to compute electronic properties that help predict a molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen and oxygen atoms of the amino and propoxy groups, respectively. The LUMO, conversely, is likely distributed over the aromatic ring but significantly influenced by the electron-withdrawing trifluoromethyl group. The presence of the electron-donating propoxy and amino groups will raise the HOMO energy, while the electron-withdrawing trifluoromethyl group will lower the LUMO energy. This combined effect is expected to result in a moderately sized HOMO-LUMO gap. Studies on related compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) show that the CF₃ group plays a significant role in lowering the LUMO and influencing the energy gap. nih.gov

Table 3: Predicted Frontier Orbital Properties for this compound Note: These are conceptual estimates based on the electronic nature of the substituents and data from analogous molecules. nih.gov

ParameterPredicted CharacteristicSignificance
HOMO EnergyRelatively HighIndicates good electron-donating capability.
LUMO EnergyRelatively LowIndicates good electron-accepting capability.
HOMO-LUMO Gap (ΔE)ModerateSuggests a balance between chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for predicting reactive sites for electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP surface uses a color code to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. nih.gov

In this compound, the MEP surface is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the oxygen atom of the propoxy group due to their lone pairs of electrons. These are the primary sites for electrophilic attack. mdpi.com

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and, most significantly, influenced by the strongly electron-withdrawing trifluoromethyl group. This indicates that the region around the -CF₃ group is electron-deficient.

Neutral/Slightly Negative Potential (Green): The benzene ring will exhibit a complex potential distribution, influenced by the competing effects of the electron-donating and electron-withdrawing substituents.

MEP analysis of similar substituted anilines confirms that the most negative regions are typically localized over heteroatoms with lone pairs, making them susceptible to interactions with electrophiles. researchgate.netnih.gov

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. nih.gov This analysis provides insights into the electron distribution and can help identify electrophilic and nucleophilic sites within a molecule. researchgate.netnist.govnih.gov The charge distribution is calculated by partitioning the total electron population among the atoms. nih.gov

Dipole Moment and Hyperpolarizability Calculations

Computational studies on Schiff bases derived from 3-(trifluoromethyl)aniline (B124266) have explored their NLO properties. nih.govresearchgate.net For example, the theoretically computed results for (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) and a related compound, TFMOS, highlighted their potential for NLO applications. nih.govresearchgate.net The study revealed that TFMOS, which differs slightly in its substituent groups, exhibited a higher linear polarizability and a significantly larger third-order hyperpolarizability (γ) compared to ETPMP, suggesting its promise for NLO materials. nih.govresearchgate.net

The calculated values for dipole moment and hyperpolarizability are often compared to standard reference materials like urea (B33335) to assess their NLO efficiency. researchgate.net For instance, in a study of novel fused-triazine derivatives, the calculated dipole moments were 2.76 D and 6.96 D, which were higher than that of urea (1.32 D), indicating their polar nature. researchgate.netresearchgate.net

Table 1: Illustrative Example of Calculated Dipole Moment and Hyperpolarizability Data for Fused-Triazine Derivatives researchgate.net

PropertyUreaCompound 3Compound 5
µ (D) 1.31972.75746.9628
<α> (x10⁻²⁴ esu) -10.756.09
<β> (x10⁻³³ esu) ---

Note: This table is illustrative and does not represent data for this compound.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and orbital-orbital interactions, offering insights into intramolecular and intermolecular interactions.

NBO analysis has been applied to Schiff bases derived from 3-(trifluoromethyl)aniline to investigate noncovalent interactions. nih.gov This analysis can identify key orbital interactions, such as those between lone pairs and antibonding orbitals, which contribute to the stability of the molecular structure. For this compound, an NBO analysis would likely reveal strong polarization of the C-F bonds and interactions between the nitrogen lone pair and the π-system of the aromatic ring, which are characteristic features of substituted anilines. acs.org

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and ultimately the macroscopic properties of the material. Computational methods like Hirshfeld surface analysis and pairwise interaction energy calculations are invaluable for understanding these supramolecular assemblies.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govcrystalexplorer.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Pairwise Interaction Energy Calculations

To further quantify the forces driving crystal packing, pairwise interaction energy calculations can be performed. This method, often implemented in software like CrystalExplorer, calculates the interaction energy between a central molecule and its neighbors, decomposing it into electrostatic, polarization, dispersion, and repulsion components. nih.govcrystalexplorer.netnih.gov

This analysis allows for the identification of the most significant stabilizing interactions in the crystal structure. For example, in one study, the total intermolecular energy (Etot) was calculated as the sum of these components with specific scale factors. nih.govcrystalexplorer.net The evaluation of energy frameworks can then reveal whether the crystal packing is dominated by electrostatic or dispersion forces. nih.govcrystalexplorer.net While specific data for this compound is unavailable, this methodology would be instrumental in understanding its solid-state architecture.

Table 2: Illustrative Example of Pairwise Interaction Energies (kJ/mol) for a Benzimidazol-2-one Derivative nih.gov

InteractionEeleEpolEdisErepEtot
C10—H10B⋯O1 -32.1-9.4-53.748.4-57.7
C11—H11B⋯O1 -21.0-7.7-65.251.6-52.8

Note: This table is illustrative and does not represent data for this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict the binding affinity and interaction of a small molecule (ligand) with a biological target, typically a protein. mdpi.com The trifluoromethyl group is a common substituent in many bioactive molecules, and trifluoromethylanilines have been investigated as potential kinase inhibitors.

Docking studies have been performed on derivatives of 3-(trifluoromethyl)aniline against various protein kinases, including ABL kinase, which is a key target in cancer therapy. nih.gov In one such study, benzamide (B126) derivatives containing the 3-(trifluoromethyl)aniline moiety were docked into the active site of ABL kinase. The results indicated that these compounds could form hydrogen bonds with key amino acid residues, such as Thr315, in the kinase's active site. The binding models suggested that the conformational flexibility of the ligand plays a crucial role in achieving a favorable interaction with the target protein. Such studies are vital for the rational design of new and more potent enzyme inhibitors.

Prediction of Binding Interactions with Macromolecules

The prediction of how a small molecule like this compound will interact with biological macromolecules, such as proteins and nucleic acids, is a cornerstone of computational drug design. Techniques like molecular docking and molecular dynamics simulations are employed to model these interactions, providing valuable information on binding affinity, specificity, and the key molecular forces driving the association.

The propoxy group, with its flexible alkyl chain and ether linkage, can explore a variety of conformations within a binding site, potentially forming hydrophobic interactions with nonpolar amino acid residues. The oxygen atom of the propoxy group can also act as a hydrogen bond acceptor, forming crucial hydrogen bonds with donor residues like tyrosine, serine, or threonine in a protein's binding site.

The aniline moiety itself provides a scaffold that can be involved in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The amino group (-NH₂) is a key hydrogen bond donor and can also be a site for electrostatic interactions.

To illustrate the potential binding interactions of this compound, a hypothetical molecular docking study against a kinase target is presented below. Kinases are a common target for drugs containing the aniline scaffold.

Table 1: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

Interacting Residue (Hypothetical Kinase)Interaction TypeMoiety of this compound InvolvedPredicted Distance (Å)
Leucine 83HydrophobicPropoxy chain3.8
Valine 65HydrophobicTrifluoromethyl group4.1
Alanine 145van der WaalsPhenyl ring3.5
Glutamic Acid 102Hydrogen Bond (Acceptor)Amino group (as donor)2.9
Lysine 45Hydrogen Bond (Donor)Propoxy oxygen (as acceptor)3.1
Phenylalanine 168π-π StackingPhenyl ring4.5

Ligand Design Principles from Computational Data

Computational data not only predicts binding but also provides a rational basis for the design of new ligands with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. The insights gained from computational studies on this compound and its analogs can be distilled into several key ligand design principles.

One of the primary principles derived from computational analyses of similar molecules is the strategic utilization of the trifluoromethyl group to enhance binding affinity through hydrophobic interactions. Structure-activity relationship (SAR) studies on related anilines have often shown that the presence and position of the -CF₃ group are critical for biological activity.

Furthermore, the nature of the alkoxy chain at the 3-position can be systematically varied to optimize interactions. Computational models can predict how changes in the length and branching of this chain will affect the fit within a specific binding pocket. For example, replacing the propoxy group with a smaller methoxy (B1213986) or a larger butoxy group could be explored computationally to fine-tune the balance between hydrophobic interactions and potential steric clashes. A study on substituted anilines indicated that modifying electron-withdrawing groups in the ring can significantly affect molecular properties. tandfonline.com

The amino group of the aniline is a critical interaction point. Computational studies can guide modifications to this group to enhance hydrogen bonding or to introduce new interaction motifs. For instance, acylation or sulfonylation of the amine could be explored to introduce additional hydrogen bond acceptors and to modulate the electronic properties of the aromatic ring.

The following table outlines key ligand design principles derived from the computational analysis of this compound and its chemical relatives.

Table 2: Ligand Design Principles Based on Computational Data for this compound Analogs

Structural FeatureDesign PrincipleRationale from Computational DataPotential Outcome
Trifluoromethyl GroupMaintain or substitute with other bioisosteresStrong contributor to hydrophobic interactions and metabolic stability.Enhanced binding affinity and improved pharmacokinetic profile.
Propoxy GroupVary chain length and branchingOptimize hydrophobic interactions and explore different regions of the binding pocket.Improved potency and selectivity.
Aniline Amino GroupModify to amides or sulfonamidesIntroduce additional hydrogen bond acceptors and modulate electronic properties.Stronger and more specific binding interactions.
Aromatic RingIntroduce further substituentsModulate electronic distribution (e.g., electrostatic potential) to enhance interactions with polar residues.Increased target specificity and reduced off-target effects.

Applications in Advanced Materials and Chemical Technologies

Role as Building Blocks in Complex Organic Synthesis

In the realm of organic synthesis, aniline (B41778) derivatives are fundamental building blocks. The presence of both an electron-donating propoxy group and a strongly electron-withdrawing trifluoromethyl group on 3-Propoxy-5-(trifluoromethyl)aniline provides a unique electronic profile that can be leveraged for creating complex molecular architectures.

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. Trifluoromethyl-substituted anilines are crucial intermediates in the production of these high-value products. chemimpex.comchemimpex.com

Agrochemicals: Analogous compounds like 3-Methoxy-5-(trifluoromethyl)aniline are used in the formulation of herbicides and fungicides. chemimpex.comchemimpex.com The trifluoromethyl group is a common feature in modern agrochemicals, helping to fine-tune the in vivo stability and lipophilicity of the active ingredients. researchgate.net It is therefore anticipated that this compound serves a similar role as a precursor in the synthesis of next-generation crop protection agents. The introduction of fluorine-containing groups like trifluoromethyl into aromatic scaffolds is a key strategy in the development of new pesticides. researchgate.net

Pharmaceuticals: The trifluoromethylaniline moiety is a key component in many pharmacologically active molecules. chemimpex.comnih.gov For instance, the closely related compound 3-(2-Methoxyethoxy)-5-(trifluoromethyl)aniline is specifically designed for applications in pharmaceutical synthesis, where the trifluoromethyl group enhances metabolic stability and the alkoxy chain can improve solubility. This highlights the potential of this compound as a building block for new therapeutic agents, particularly in areas like neurology where its analogs have been utilized. chemimpex.comchemimpex.com

The reactivity of the aniline amine group, combined with the influence of the ring substituents, makes this compound an ideal starting material for synthesizing specialized, often heterocyclic, compounds.

Heterocyclic Chemistry: Fluorinated aniline building blocks are commonly used to synthesize complex heterocyclic structures. ossila.com For example, 4-Methoxy-3-(trifluoromethyl)aniline is a precursor for bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles, which are relevant for developing active pharmaceutical ingredients (APIs). ossila.com By analogy, this compound can be used in condensation reactions to form a variety of complex, fluorinated heterocyclic systems.

Advanced Intermediates: The compound serves as a precursor for more elaborate chemical structures. A patent details a process for creating 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline, a complex heterocyclic aniline derivative, demonstrating the utility of the trifluoromethyl aniline core in building specialized molecules. google.com

Incorporation into Polymer Chemistry and Materials Science

The properties conferred by the fluorine atoms in the trifluoromethyl group—such as thermal stability, chemical resistance, and unique electronic characteristics—make this compound an attractive monomer or additive in materials science.

Fluoropolymers are a class of polymers known for their high performance in demanding environments. The incorporation of fluorinated monomers is a key strategy for creating materials with desirable properties.

High-Performance Polyimides: Fluorinated diamines are used to prepare novel fluorinated polyimides. researchgate.net These polymers often exhibit high glass transition temperatures, excellent thermal stability, and improved solubility in organic solvents compared to their non-fluorinated counterparts. researchgate.net The introduction of bulky trifluoromethyl groups can increase the free volume within the polymer, which can enhance properties like optical transparency. researchgate.net

Epoxy Resins: In a related application, a complex trifluoromethyl-aniline derivative has been synthesized to act as a curing agent for epoxy resins. researchgate.net This indicates that aniline structures containing trifluoromethyl groups can be integrated into thermosetting polymer networks to enhance their properties.

The unique surface properties derived from fluorine make it a valuable component in the design of advanced coatings.

Chemical Resistance and Stability: Materials containing trifluoromethyl groups are noted for their chemical stability and resistance to degradation. chemimpex.comchemimpex.com When incorporated into a polymer backbone for a coating formulation, this compound can contribute to creating surfaces that are durable and resistant to harsh chemical environments.

Surface Modification: The presence of fluorine atoms in a coating typically lowers its surface energy, which can impart non-stick and repellent properties. While specific research on this compound in coatings is not prevalent, the general principles of fluorinated coatings suggest its potential use in creating hydrophobic and oleophobic surfaces. elsevier.com

The electronegativity of fluorine and the electronic effects of the trifluoromethyl group can be harnessed to modify the properties of materials used in electronic devices.

Lowering Dielectric Constant: The incorporation of fluorine-containing groups into polymers is a known strategy to reduce their dielectric constant (Dk). researchgate.net A lower Dk is highly desirable for insulating materials used in microelectronics to reduce signal delay and cross-talk. Attaching fluorine-containing groups, such as those from this compound, to a polymer backbone can achieve this effect. researchgate.net

Conjugated Polymers: While direct polymerization of this compound may be influenced by the steric hindrance of its substituents, aniline derivatives are foundational to polymers like polyaniline. Modifying the aniline monomer allows for the tuning of the resulting polymer's properties. rsc.org The incorporation of this specific aniline could be explored for creating new semiconducting polymers with tailored electronic characteristics for use in sensors or other electronic devices. rsc.org

Use in Agrochemical Research and Development

The presence of the trifluoromethyl (-CF3) group is a well-established feature in the design of modern agrochemicals. This group can significantly enhance the efficacy, stability, and bioavailability of active ingredients. While direct research on this compound is not extensively documented in publicly available literature, its role can be understood through the function of its constituent parts in analogous chemical structures used in the agrochemical industry.

This compound serves as a key building block in the synthesis of more complex molecules intended for crop protection. Trifluoromethyl-substituted anilines are common precursors in the production of a variety of pesticides, including herbicides and fungicides. The aniline functional group provides a reactive site for further chemical modifications, allowing for the construction of larger, more complex active ingredients.

The general synthetic utility of trifluoromethylanilines in agrochemicals is noted in the development of various commercial products. For instance, derivatives of trifluoromethyl-substituted pyridines, which are synthesized from precursors like trifluoromethylanilines, are used in several crop-protection products. The synthesis of novel fungicides and herbicides often involves the reaction of aniline derivatives with other heterocyclic compounds to produce the final active molecule.

Table 1: Role of Structural Features in Agrochemical Intermediates

Structural Feature Contribution to Synthesis
Aniline Core Provides a primary amine group (-NH2) that serves as a key reaction site for building more complex molecules.
Trifluoromethyl Group (-CF3) Incorporated to enhance the biological activity of the final agrochemical product.

The trifluoromethyl group is known to significantly increase the lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability of a molecule. This is a critical factor for agrochemicals, as it can enhance their ability to penetrate the waxy outer layers of plants or the cells of target fungi and insects. Increased lipophilicity often correlates with improved bioavailability, meaning a greater amount of the active substance can reach its target site.

Contribution to Dye Chemistry

Aniline and its derivatives are foundational to the synthesis of a vast array of synthetic dyes and pigments. The specific substituents on the aniline ring play a crucial role in determining the color, fastness, and other properties of the resulting dye.

This compound can function as an intermediate in the creation of novel dyes. The aniline portion of the molecule can be diazotized and then coupled with other aromatic compounds to form azo dyes, which represent a large and versatile class of colorants. The nature of the substituents—in this case, propoxy and trifluoromethyl—influences the electronic properties of the aromatic ring, which in turn affects the wavelength of light absorbed and thus the final color of the dye. The trifluoromethyl group, being strongly electron-withdrawing, can shift the color of a dye, a property that is exploited in the design of new colorants.

Analytical Chemistry Reagent

In the field of analytical chemistry, precisely characterized compounds are essential for developing and validating new detection and quantification methods.

While there is no widespread documentation of this compound being used as a standard analytical reagent, it and similar compounds are the subjects of analytical method development. For instance, methodologies using techniques like liquid chromatography are developed to identify and quantify impurities in related substances such as 3-bromo-5-(trifluoromethyl)aniline (B1272211). This indicates the importance of having pure reference standards of such molecules to ensure the quality and purity of chemical products. In this context, this compound would likely be used as a reference material or an analytical standard for its own analysis or in the analysis of related chemical synthesis streams.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Propoxy-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. For example, trifluoromethylation via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using CuI catalysts under anhydrous conditions (e.g., DMF at 80–100°C) . Propoxy groups can be introduced via Williamson ether synthesis, requiring base-mediated (K₂CO₃) alkoxylation of a halogenated intermediate. Yield optimization requires strict control of stoichiometry (1.2–1.5 eq. alkylating agent) and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the aniline NH₂ (δ 4.5–5.5 ppm, broad singlet), trifluoromethyl (¹³C δ 120–125 ppm, q, J = 270–280 Hz), and propoxy chain (δ 1.0–1.5 ppm for CH₃, δ 3.3–3.8 ppm for OCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns for CF₃ (m/z 69, 70) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation via hydrolysis (NH₂ group) or photolysis (CF₃ group). Store under argon at –20°C in amber vials to minimize oxidation. Purity >98% (HPLC) reduces side reactions; monitor via periodic TLC (silica, hexane/EtOAc 7:3) .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of the trifluoromethyl group in electrophilic substitution reactions?

  • Methodological Answer : The CF₃ group deactivates the aromatic ring via inductive effects, directing electrophiles to the para position relative to the NH₂ group. Kinetic studies (UV-Vis monitoring) show slower reaction rates compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) confirm localized electron density at the 5-position, validated by Hammett σₚ values (~0.54) .

Q. How do structural modifications (e.g., propoxy vs. methoxy) influence biological activity in SAR studies?

  • Methodological Answer : Propoxy chains enhance lipophilicity (logP +0.5 vs. methoxy), improving membrane permeability in cellular assays (e.g., Caco-2 models). SAR comparisons via enzyme inhibition (IC₅₀) show propoxy derivatives exhibit 2–3x higher potency against tyrosine kinases due to improved hydrophobic interactions .

Q. What computational strategies are effective for predicting the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : QSAR models using Gaussian09 (M06-2X/cc-pVDZ) predict regioselectivity in cross-coupling reactions. Molecular dynamics (MD) simulations (Amber20) assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization. Validate predictions with experimental LC-MS/MS fragmentation patterns .

Q. How can contradictory data on the compound’s pKa be resolved?

  • Methodological Answer : Discrepancies in reported pKa (e.g., 4.4 vs. 4.9) arise from solvent polarity and measurement techniques. Use potentiometric titration (0.1 M KCl, 25°C) with a glass electrode for standardization. Compare with computational pKa (MarvinSketch) to identify outliers .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer : Nonlinear regression (GraphPad Prism) fits sigmoidal curves (Hill slope = 1) to dose-response data. Use ANOVA with Tukey’s post-hoc test (α = 0.05) to compare IC₅₀ values across analogs. Bootstrap resampling (n = 1000) quantifies confidence intervals .

Q. How can HPLC-MS resolve co-eluting impurities in synthesized batches?

  • Methodological Answer : Employ a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% formic acid). MS/MS in MRM mode targets specific fragments (e.g., m/z 265 → 180 for the parent ion) to distinguish impurities. Optimize collision energy (CE 20–30 eV) to enhance sensitivity .

Notes on Contradictory Evidence

  • Substituent positioning (e.g., propoxy at 3- vs. 2-position) significantly alters reactivity and biological activity. Cross-validate synthetic routes with X-ray crystallography to confirm regiochemistry .
  • Discrepancies in thermodynamic stability (e.g., ΔG calculations vs. experimental DSC) may arise from solvation effects. Use COSMO-RS models to adjust for solvent contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.